molecular formula C14H13ClN2O3 B1226315 2-chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 610274-32-3

2-chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No. B1226315
CAS RN: 610274-32-3
M. Wt: 292.72 g/mol
InChI Key: QOZASFMCZPUFTP-UHFFFAOYSA-N
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Description

2-Chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one is an organic compound that has been studied extensively due to its potential applications in a variety of scientific and medical fields. It is a member of the pyrrolidine family and belongs to the class of compounds known as nitrophenyl chloroacetates. This compound has been used in a number of scientific studies, including those focused on the synthesis of novel compounds and their applications in the field of biochemistry.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research , where it serves as a specialty product . Its molecular structure allows for the study of protein interactions and functions. Researchers can use this compound to investigate protein expression, modifications, and the complex interplay between proteins in biological systems.

Synthesis of Heterocycles

In organic chemistry, it’s used for the synthesis of benzoquinoline-based heterocycles . These heterocycles are crucial in the development of new pharmaceuticals due to their wide range of biological activities. The compound acts as a building block synthon, reacting with various reagents to produce triazolethione, imidazolone, thiazolidinone, and thiazole derivatives, which are known for their potent antioxidant properties.

Antioxidant Activity Screening

The derivatives obtained from the compound are screened for their antioxidant activity . Antioxidants are vital in combating oxidative stress in living organisms, which can lead to chronic diseases. The thiazole and triazolethione derivatives, in particular, have shown significant potency as antioxidants.

Medicinal Chemistry

In medicinal chemistry , the compound’s derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This makes it a valuable asset in the design and synthesis of new drugs with potential therapeutic applications.

Materials Science

The compound is also relevant in materials science , where it can be used to create new materials with desirable properties . Its derivatives can be incorporated into polymers or coatings to enhance material performance, such as increased resistance to degradation or improved mechanical strength.

Biotechnology Applications

Lastly, in biotechnology , this compound is a key reagent in proteomics research, aiding in the study of proteins and enzymes that are essential for understanding biological processes and developing biotechnological applications .

properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-9-6-13(14(18)8-15)10(2)16(9)11-4-3-5-12(7-11)17(19)20/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZASFMCZPUFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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